Isocyanic acid
Overview
Description
Isocyanic acid is a chemical compound with the molecular formula HNCO. It is a colorless, volatile, and poisonous substance with a boiling point of 23.5°C . This compound was discovered in 1830 by Justus von Liebig and Friedrich Wöhler . It is the simplest stable compound containing carbon, hydrogen, nitrogen, and oxygen, making it significant in organic chemistry and biology .
Mechanism of Action
Target of Action
Isocyanic acid (HNCO) primarily targets the propargyl radical (C3H3) . The interaction between HNCO and the propargyl radical is a key part of the reaction mechanism of HNCO .
Mode of Action
The reaction of HNCO with the propargyl radical can proceed via H-abstraction , leading to the C3H4 + NCO bimolecular products, or via addition , resulting in C4H4NO intermediates . The C4H4NO adducts formed can decompose to products or return to HNCO + C3H3 . The reverse decompositions are found to be dominant .
Biochemical Pathways
The chemistry of HNCO is governed by its partitioning between the gas and liquid phases, its weak acidity, its high solubility at pH above 5, and its electrophilic chemical behavior . The removal of HNCO from the atmosphere is thought to occur predominantly by dry deposition and by heterogeneous uptake followed by hydrolysis to NH3 and CO2 .
Pharmacokinetics
The rate constants for the reactions HNCO + C3H3 products and C4H4NO products increase with the increasing temperature in the 300-2000 K range at 760 Torr . The rate constant of HNCO + C3H3 products is about 8 orders of magnitude smaller than the value of HCHO + C3H3 products .
Result of Action
The reaction of HNCO with the propargyl radical leads to the formation of isopropyl aminocarbonyl (C4H4NO) . This compound can decompose to products or return to HNCO + C3H3 . In the human body, HNCO can react due to its electrophilic behavior with various nucleophilic functionalities through a reaction called protein carbamoylation . This protein modification can lead to toxicity .
Action Environment
The sources of HNCO include fossil fuel combustion, biomass burning, secondary photochemical production from amines and amides, cigarette smoke, and combustion of materials in the built environment . Environmental factors such as temperature and pressure influence the reaction rates of HNCO . Furthermore, the solubility of HNCO in water and non-polar solvents like n-octanol and tridecane has implications for multi-phase and membrane transport of HNCO .
Biochemical Analysis
Biochemical Properties
This nonenzymatic reaction involves the binding of isocyanic acid to free amino groups on proteins, altering their structural and functional properties . This modification can lead to molecular aging and is implicated in diseases such as chronic renal failure and atherosclerosis . This compound interacts with various biomolecules, including proteins and enzymes, by forming covalent bonds with amino groups, leading to the formation of carbamylated proteins .
Cellular Effects
This compound has profound effects on cellular processes. It can influence cell function by modifying proteins through carbamylation, which can disrupt normal cellular activities . This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, carbamylated proteins have been linked to cardiovascular diseases, immune system dysfunction, and renal fibrosis . The presence of this compound in cells can lead to the formation of carbamylated low-density lipoproteins, which are associated with atherosclerosis progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through carbamylation. This process involves the reaction of this compound with free amino groups on proteins, forming stable carbamylated products . These modifications can inhibit or activate enzymes, alter protein function, and affect gene expression. For example, carbamylation of hemoglobin can impair its oxygen-carrying capacity, while carbamylation of collagen can affect its structural integrity . This compound can also react with nucleophilic sites on biomolecules, leading to the formation of adducts that can disrupt normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable in inert solvents but can hydrolyze to carbon dioxide and ammonia in the presence of water . Long-term exposure to this compound can lead to the accumulation of carbamylated proteins, which can have lasting effects on cellular function . Studies have shown that the stability and degradation of this compound can influence its long-term impact on cells, with potential implications for chronic diseases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild protein modifications, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high concentrations of this compound can cause cardiovascular and respiratory diseases, as well as cataracts . The threshold effects observed in these studies indicate that even small increases in this compound levels can have significant biological impacts .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein carbamylation. It can be formed in vivo through the dissociation of urea or the myeloperoxidase-mediated catabolism of thiocyanate . These pathways lead to the formation of carbamylated proteins, which can affect metabolic flux and metabolite levels . The interaction of this compound with enzymes and cofactors in these pathways can influence various metabolic processes, contributing to disease progression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins . The electrophilic nature of this compound allows it to react with nucleophilic sites on biomolecules, leading to its accumulation in specific cellular compartments . This distribution can affect its localization and impact on cellular functions .
Subcellular Localization
This compound can localize to specific subcellular compartments, where it exerts its effects on cellular activity. It can be directed to particular organelles through targeting signals or post-translational modifications . For example, this compound can accumulate in the endoplasmic reticulum or mitochondria, where it can modify proteins involved in critical cellular processes . The subcellular localization of this compound can influence its activity and function, contributing to its overall impact on cell physiology .
Preparation Methods
Isocyanic acid can be synthesized through several methods:
Protonation of Cyanate Anion: This method involves the protonation of the cyanate anion, typically derived from salts like potassium cyanate, using gaseous hydrogen chloride or acids such as oxalic acid.
Reaction with Acids: This compound can also be prepared by reacting potassium cyanate or sodium cyanate with stearic or oxalic acid.
Chemical Reactions Analysis
Isocyanic acid undergoes various chemical reactions:
Scientific Research Applications
Isocyanic acid has several applications in scientific research:
Atmospheric Chemistry: It is studied for its role in atmospheric chemistry, particularly its sources, sinks, and impact on air quality.
Health Research: Due to its electrophilic nature, this compound can react with nucleophilic functionalities in the human body, leading to protein carbamoylation.
Comparison with Similar Compounds
Isocyanic acid is unique among its isomers and related compounds:
Cyanic Acid (HOCN): this compound is the predominant tautomer and isomer of cyanic acid.
Fulminic Acid (HCNO): Another isomer, fulminic acid, has the structure H−C≡N+−O−, but it is less stable compared to this compound.
Isofulminic Acid (HONC): Isofulminic acid, with the structure H−O−N+≡C−, is also less stable and less commonly studied.
This compound’s stability and unique reactivity make it a compound of significant interest in various fields of research.
Properties
InChI |
InChI=1S/CHNO/c2-1-3/h2H | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIKHYCFFJSOEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNO | |
Record name | isocyanic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Isocyanic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073884 | |
Record name | Isocyanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
43.025 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75-13-8 | |
Record name | Isocyanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocyanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isocyanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isocyanic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOCYANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKG6U31925 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major sources of isocyanic acid in the atmosphere?
A1: this compound (HNCO) is released into the atmosphere through various processes, both natural and anthropogenic. Biomass burning, including forest fires and agricultural residue burning, is a significant source of HNCO [, , , , ]. Additionally, vehicle emissions, particularly from diesel engines, contribute to HNCO levels in urban areas [, , , , ]. Other sources include tobacco smoke [, , , ], coal combustion [], and industrial processes like the urea-selective catalytic reduction (SCR) systems used to reduce nitrogen oxide emissions from diesel vehicles [, , ].
Q2: Can this compound be formed through secondary processes in the atmosphere?
A2: Yes, research suggests that this compound can be formed in the atmosphere through secondary photochemical reactions involving precursor compounds [, , , ]. For instance, amides like formamide, acetamide, and propanamide have been identified as potential precursors that can react under atmospheric conditions to produce HNCO [, ].
Q3: How does the thermal decomposition of urea contribute to this compound formation?
A3: The thermal decomposition of urea, a common additive in cigarettes and a component of SCR systems, is a significant source of HNCO. Studies have shown that nearly all urea in tobacco decomposes into HNCO during burning []. In SCR systems, urea is used to break down toxic nitrogen oxides, but HNCO is produced as an intermediate product [, ].
Q4: How do seasonal variations and agricultural practices affect HNCO levels?
A5: Seasonal variations in biomass burning activities, particularly agricultural residue burning, can lead to significant fluctuations in atmospheric HNCO concentrations. Studies have shown elevated HNCO levels during periods of wheat residue burning, highlighting the need to consider agricultural practices in air quality modeling and forecasting [].
Q5: What is the molecular formula, weight, and structure of this compound?
A6: this compound has the molecular formula HNCO and a molecular weight of 43.02 g/mol. Its structure consists of a hydrogen atom bonded to a nitrogen atom, which is double-bonded to a carbon atom. This carbon atom is, in turn, double-bonded to an oxygen atom [, , ].
Q6: How can spectroscopic techniques be used to characterize this compound?
A7: Several spectroscopic methods provide insights into the structure and properties of HNCO. Infrared (IR) spectroscopy has been instrumental in studying the hydrogen bonding interactions of HNCO with other molecules [, , ]. Raman spectroscopy, particularly stimulated Raman excitation coupled with photoacoustic detection (SRE-PARS), has enabled the observation of vibrational state mixing in HNCO []. Furthermore, photoelectron spectroscopy has been employed to study the electronic structure and bonding characteristics of HNCO and related compounds [].
Q7: What is the solubility of this compound in different solvents?
A8: this compound exhibits high solubility in water, attributed to its dissociation at physiological pH [, ]. Measurements have shown an intrinsic Henry's law solubility of 20 (±2) M atm−1 for HNCO in water at 298 K []. It also displays good solubility in polar solvents like n-octanol, with a solubility of 87±9 M atm−1 at 298 K. In contrast, its solubility in non-polar solvents like tridecane is much lower, measured at 1.7± 0.17 M atm−1 at 298 K [].
Q8: How does the pH of a solution affect the solubility and reactivity of HNCO?
A9: The solubility of HNCO in water is pH-dependent, with a pKa of 3.7± 0.1 at 298 K, indicating it acts as a weak acid []. At higher pH values, HNCO tends to dissociate into cyanate ion (NCO-), influencing its reactivity and potential for interaction with biological molecules [].
Q9: How does this compound react with amines, and what are the implications of this reactivity?
A10: this compound readily reacts with amine groups, a process known as carbamylation [, , ]. This reaction can modify proteins, altering their structure and function. For instance, HNCO can react with lysine residues in proteins to form homocitrulline, a modification linked to various health issues [, , , ].
Q10: What are the primary atmospheric sinks of this compound?
A11: The main removal mechanism for HNCO from the atmosphere is deposition, primarily onto surfaces [, ]. Although gas-phase reactions with hydroxyl radicals and photolysis occur, these processes are relatively slow compared to deposition, resulting in a longer atmospheric lifetime for HNCO [, ].
Q11: Why is this compound considered a potential health concern?
A12: this compound readily reacts with amine groups in biological systems, leading to protein carbamylation [, , ]. This modification can disrupt protein structure and function, potentially contributing to health problems such as atherosclerosis, cataracts, and rheumatoid arthritis [, ].
Q12: What are the known health effects of exposure to high levels of this compound?
A13: Although more research is needed to fully understand the long-term health consequences of chronic HNCO exposure, studies have linked elevated levels of homocitrulline, a carbamylation product, to an increased risk of cardiovascular disease, especially in smokers [].
Q13: How does the presence of this compound in cigarette smoke impact human health?
A15: this compound is a significant component of cigarette smoke, with estimated levels reaching up to 140 ppmv in mainstream smoke []. This exposure contributes to the overall carbamylation burden in smokers, potentially exacerbating the risk of cardiovascular disease and other health issues associated with smoking [, ].
Q14: What are the environmental implications of this compound released from agricultural burning?
A16: Agricultural burning, particularly of crop residues, releases significant amounts of HNCO into the atmosphere, contributing to air pollution and potential health risks []. It is crucial to implement sustainable agricultural practices, such as reducing reliance on open burning, to minimize these negative impacts.
Q15: How is this compound measured in the atmosphere?
A17: Sensitive analytical techniques are crucial for detecting and quantifying trace amounts of this compound in the atmosphere. Proton transfer reaction time-of-flight mass spectrometry (PTR-TOF-MS) has been successfully deployed to measure HNCO in ambient air, providing valuable data on its spatial and temporal distribution [, ]. Additionally, researchers have developed specialized negative-ion proton-transfer chemical ionization mass spectrometers to measure HNCO in complex matrices, such as smoke plumes and vehicle emissions [, ].
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